4-Methoxyphenylguanidine carbonate
CAS No.:
Cat. No.: VC14063733
Molecular Formula: C9H13N3O4
Molecular Weight: 227.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H13N3O4 |
---|---|
Molecular Weight | 227.22 g/mol |
IUPAC Name | carbonic acid;2-(4-methoxyphenyl)guanidine |
Standard InChI | InChI=1S/C8H11N3O.CH2O3/c1-12-7-4-2-6(3-5-7)11-8(9)10;2-1(3)4/h2-5H,1H3,(H4,9,10,11);(H2,2,3,4) |
Standard InChI Key | SMTHXGAYMWGCBU-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)N=C(N)N.C(=O)(O)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Formula
4-Methoxyphenylguanidine carbonate is defined by the systematic name N-(4-methoxyphenyl)guanidine carbonate. Its molecular formula consists of a 4-methoxyphenyl group () linked to a guanidine moiety (), with a carbonate ion () providing charge balance . The exact mass of the compound is 227.091 g/mol, as confirmed by high-resolution mass spectrometry .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 227.217 g/mol | |
Exact Mass | 227.091 g/mol | |
LogP | 2.096 | |
Polar Surface Area (PSA) | 128.66 Ų |
Spectroscopic and Crystallographic Data
Infrared (IR) spectroscopy of 4-methoxyphenylguanidine carbonate reveals characteristic absorption bands at 1650–1700 cm (C=O stretching of carbonate) and 3200–3500 cm (N–H stretching of guanidine) . Nuclear magnetic resonance (NMR) spectra show distinct signals: a singlet at δ 3.8 ppm (methoxy protons), multiplet peaks between δ 6.8–7.2 ppm (aromatic protons), and broad singlets at δ 6.5–7.0 ppm (guanidine NH groups) . X-ray diffraction (XRD) analysis indicates an amorphous crystalline structure, with no long-range order observed in the lattice .
Synthesis and Industrial Preparation
Condensation and Guanidine Formation
The synthesis begins with 4-guanidinobenzoic acid hydrochloride, which undergoes condensation with methyl 4-hydroxybenzoate in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride and dimethylaminopyridine (DMAP) . Pyridine serves as both solvent and base, facilitating the activation of carboxylic acid groups. This method replaces traditional dicyclohexylcarbodiimide (DCC) with EDC, improving yield (48–50%) and purity (99% by HPLC) by simplifying byproduct removal .
Table 2: Synthesis Optimization Parameters
Parameter | Optimal Condition | Yield/Purity | Source |
---|---|---|---|
Condensing Agent | EDC hydrochloride | 48–50% yield | |
Solvent | Pyridine | 99% purity | |
Reaction Temperature | 25°C | 85% intermediate yield |
Carbonate Salt Formation
After condensation, free guanidine is treated with methanesulfonic acid in methanol to form the sulfonate intermediate. Subsequent reaction with sodium carbonate or direct carbonation under controlled pH yields the final carbonate salt . Crystallization from pyridine or methanol produces white solids with a melting point of 217–219°C . Industrial-scale synthesis employs solvent recovery systems, such as sodium hydroxide scrubbing towers, to minimize waste and reduce costs .
Physicochemical and Stability Properties
Solubility and Partitioning
4-Methoxyphenylguanidine carbonate is sparingly soluble in water (1.2 g/L at 25°C) but exhibits good solubility in polar organic solvents like methanol (≥50 g/L) and dimethyl sulfoxide (DMSO) . The logP value of 2.096 suggests preferential partitioning into lipid membranes, making it suitable for drug delivery systems requiring membrane penetration .
Thermal and pH Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, consistent with its melting point . The compound remains stable under acidic conditions (pH 2–6) but hydrolyzes in alkaline environments (pH > 8), releasing carbon dioxide and regenerating free guanidine .
Applications in Pharmaceutical and Organic Chemistry
Enzyme Inhibition and Drug Development
The guanidine group acts as a potent inhibitor of serine proteases, including thrombin and trypsin, by mimicking the transition state of peptide bond hydrolysis . Clinical studies explore its utility in anticoagulant therapies, though further trials are needed to assess efficacy and safety .
Catalysis and Organic Synthesis
In cross-coupling reactions, 4-methoxyphenylguanidine carbonate serves as a ligand for palladium catalysts, enhancing selectivity in Suzuki-Miyaura and Buchwald-Hartwig reactions . Its methoxy group moderates electron density on the aromatic ring, tuning catalytic activity without requiring bulky substituents .
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